

# EOS-984: A Technical Overview of a Potent and Selective ENT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

EOS-984 is a first-in-class, orally bioavailable small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a key protein involved in adenosine uptake by immune cells. [1][2][3] In the tumor microenvironment, high concentrations of adenosine act as a potent immunosuppressant.[1] By blocking ENT1, EOS-984 prevents the intracellular accumulation of adenosine in T cells, thereby restoring their proliferative capacity and effector functions.[1] This mechanism of action holds significant promise for cancer immunotherapy, particularly in combination with other modalities like checkpoint inhibitors. This document provides a detailed technical guide on the selectivity and potency of EOS-984, summarizing key preclinical data and experimental methodologies.

# Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

Adenosine, abundant in the tumor microenvironment, is taken up by activated T cells primarily through ENT1. Intracellular adenosine is then converted to AMP by adenosine kinase, leading to a cascade of events that ultimately suppress T cell proliferation and function. This is achieved through the inhibition of de novo pyrimidine nucleotide synthesis. **EOS-984** directly counteracts this by potently and selectively inhibiting ENT1, thus preventing adenosine influx and restoring the normal anti-tumor immune response.





Click to download full resolution via product page

Figure 1: Mechanism of action of EOS-984 in T cells.

# **Potency and Selectivity of EOS-984**

**EOS-984** demonstrates high potency against its primary target, ENT1, with strong activity in both biochemical and cellular assays. Its selectivity for ENT1 over other nucleoside transporters, such as ENT2, is a key characteristic.

# **Table 1: In Vitro Potency of EOS-984**



| Assay Type           | Target/System               | IC50 (nM) | Notes |
|----------------------|-----------------------------|-----------|-------|
| ENT1 Binding         | Human ENT1                  | 1.5       |       |
| Nucleoside Uptake    | Human ENT1 (H3-<br>uridine) | 2         | -     |
| T-Cell Proliferation | 0.2% HSA                    | 0.1       | -     |
| T-Cell Proliferation | 2% HSA + 0.1% AAG           | 11        | -     |
| T-Cell Proliferation | 50% Human Serum             | 7.5       |       |

HSA: Human Serum Albumin, AAG: Alpha-1-Acid Glycoprotein

**Table 2: Selectivity Profile of EOS-984** 

| Target | Assay Type        | IC50 (nM) | Selectivity (fold vs. ENT1) |
|--------|-------------------|-----------|-----------------------------|
| ENT1   | H3-uridine uptake | 2         | -                           |
| ENT2   | Adenosine uptake  | 350       | 175                         |
| ENT4   | -                 | >10,000   | >5,000                      |
| CNT1   | -                 | >10,000   | >5,000                      |
| CNT2   | -                 | >10,000   | >5,000                      |
| CNT3   | -                 | >10,000   | >5,000                      |

Data for ENT4 and CNTs are based on findings that **EOS-984** displays little to no inhibitory activity against these transporters.

# Table 3: Pharmacokinetic and Safety Profile of EOS-984



| Parameter                    | Species           | Value      |
|------------------------------|-------------------|------------|
| Half-life (t½)               | Dog               | 9.5 hours  |
| Oral Bioavailability (F)     | Dog (50 mg/kg)    | 24%        |
| Plasma Protein Binding (Fu%) | Human / Mouse     | 11.2 / 9.7 |
| Plasma Stability (t½)        | Human / Mouse     | >289 min   |
| hERG IC50                    | Patch-clamp assay | 2.4 μΜ     |
| CiPA IC50                    | -                 | > 30 μM    |

hERG: human Ether-à-go-go-Related Gene, CiPA: Comprehensive in vitro Proarrhythmia Assay

# **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard industry practices and the available information on **EOS-984** evaluation.

### **ENT1** Radiotracer Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled nucleoside into cells expressing ENT1.



Click to download full resolution via product page

**Figure 2:** Workflow for the ENT1 radiotracer uptake assay.

Methodology:



- Cell Culture: Madin-Darby Canine Kidney (MDCKII) cells stably expressing human ENT1 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
- Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Compound Incubation: On the day of the assay, the culture medium is removed, and cells
  are washed with a sodium-free buffer. Cells are then pre-incubated with varying
  concentrations of EOS-984 for 10-15 minutes at room temperature.
- Radiotracer Addition: A solution containing [3H]-uridine is added to each well, and the plate is incubated for a short period (e.g., 1-5 minutes) to allow for nucleoside uptake.
- Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of EOS-984 is calculated relative to vehicle-treated controls. The IC50 value is determined by fitting the data to a fourparameter logistic equation.

### **T-Cell Proliferation Assay**

This assay assesses the ability of **EOS-984** to rescue T-cell proliferation from adenosine-induced suppression.

#### Methodology:

- T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD8+ T cells can be further isolated using magnetic-activated cell sorting (MACS).
- T-Cell Activation: T cells are activated using anti-CD3 and anti-CD28 antibodies for 48-72 hours.
- Compound and Adenosine Treatment: Activated T cells are plated in 96-well plates and treated with a range of EOS-984 concentrations in the presence of a fixed, immunosuppressive concentration of adenosine (e.g., 50-100 μM).



#### Proliferation Measurement:

- [3H]-Thymidine Incorporation: After 48-72 hours of incubation, [3H]-thymidine is added to the cultures for the final 18-24 hours. Cells are then harvested, and the incorporated radioactivity is measured.
- CFSE Staining: Alternatively, cells are stained with Carboxyfluorescein succinimidyl ester (CFSE) prior to activation. Proliferation is assessed by flow cytometry, measuring the dilution of the dye in daughter cells.
- Data Analysis: The rescue of proliferation by EOS-984 is quantified, and IC50 values are calculated.

### In Vivo Efficacy in Humanized Mouse Model

This study evaluates the anti-tumor activity of **EOS-984** in a humanized mouse model of triplenegative breast cancer.

#### Methodology:

- Animal Model: CD34+ hematopoietic stem cell-humanized NCG (NOD-scid IL2Rgamma-null)
   mice are used. These mice are reconstituted with a human immune system.
- Tumor Implantation: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into the flanks of the humanized mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, EOS-984 alone, anti-PD-1 antibody alone, and the combination of EOS-984 and anti-PD-1. EOS-984 is administered orally.
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
- Immunophenotyping: At the end of the study, tumors and spleens are harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells) and their activation status.



• Data Analysis: Tumor growth inhibition is calculated for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

## **hERG Patch-Clamp Assay**

This assay is a critical safety assessment to determine the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.

#### Methodology:

- Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
- Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. A
  specific voltage protocol is applied to the cells to elicit the hERG current.
- Compound Application: After establishing a stable baseline current, increasing
  concentrations of EOS-984 are perfused over the cells. The effect on the hERG current is
  recorded at each concentration until a steady-state is reached.
- Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of EOS-984. The IC50 value is determined by fitting the concentrationresponse data to a suitable equation.

### Conclusion

**EOS-984** is a highly potent and selective inhibitor of ENT1 with a promising preclinical profile. The data presented herein demonstrate its ability to effectively reverse adenosine-mediated immunosuppression in T cells, leading to anti-tumor activity, particularly in combination with checkpoint inhibitors. The favorable pharmacokinetic and safety profile further supports its ongoing clinical development for the treatment of advanced solid tumors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of **EOS-984** and other novel immuno-oncology agents targeting the adenosine pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 3. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [EOS-984: A Technical Overview of a Potent and Selective ENT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571528#investigating-the-selectivity-and-potency-of-eos-984]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com